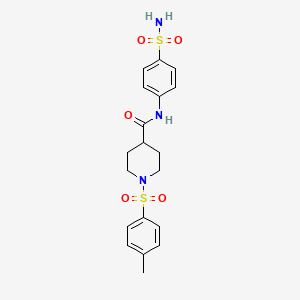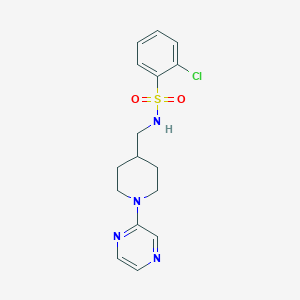
1-(4-methylbenzenesulfonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methylbenzenesulfonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide, also known as MS023, is a small molecule inhibitor that has been developed to target the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in the regulation of gene expression, and their dysregulation has been linked to a variety of diseases, including cancer, inflammation, and cardiovascular disease. MS023 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Scientific Research Applications
Structure and Conformation Studies
Research on solvated carboxamides, closely related to the query compound, has focused on understanding the crystal structure and molecular conformation. These studies are crucial for designing molecules with desired physical and chemical properties, such as solubility and stability, which are vital for developing pharmaceuticals and materials. For instance, the analysis of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide provided insights into its conformational preferences and intermolecular interactions, contributing to the field of crystal engineering and drug design (Banerjee et al., 2002).
Anticancer Applications
Compounds featuring piperidine and sulfonamide groups have been evaluated for their potential anticancer activities. The synthesis of new derivatives, aiming to improve potency and selectivity against cancer cells, highlights the ongoing efforts to find more effective treatments. For example, the evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole highlighted some compounds with promising anticancer activity, underscoring the therapeutic potential of these chemical frameworks (Rehman et al., 2018).
Antibacterial and Antimicrobial Agents
The design and synthesis of sulfonamide-amide derivatives underscore their significance in developing new antimicrobial agents. These compounds have shown considerable in vitro antibacterial and antifungal activities, indicating their potential as therapeutic agents against various microbial infections. The exploration of these functionalities in drug design is crucial for addressing the increasing issue of antibiotic resistance (Abbavaram & Reddyvari, 2013).
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on metals. Quantum chemical calculations and molecular dynamics simulations have provided insights into the efficiency of these compounds in protecting metals from corrosion, which is of significant industrial relevance. Such studies contribute to the development of safer and more effective corrosion inhibitors, reducing economic losses and environmental impact (Kaya et al., 2016).
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-14-2-6-18(7-3-14)29(26,27)22-12-10-15(11-13-22)19(23)21-16-4-8-17(9-5-16)28(20,24)25/h2-9,15H,10-13H2,1H3,(H,21,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEMVZONFWPTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2933592.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2933598.png)
![3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2933599.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2933601.png)
![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2933602.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2933603.png)
![1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea](/img/structure/B2933604.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2933608.png)

![1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2933611.png)